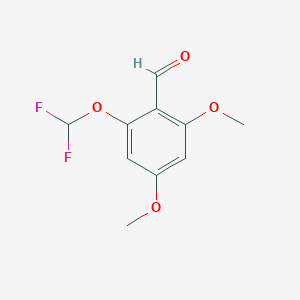

2-(Difluoromethoxy)-4,6-dimethoxybenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(Difluoromethoxy)benzoic acid” is a related compound with a molecular weight of 188.13 . Another related compound, “2-(Difluoromethoxy)aniline”, has a molecular weight of 159.13 .

Synthesis Analysis

Difluoromethoxylated ketones have been used as building blocks for the synthesis of challenging OCF2H-bearing N-heterocycles . A convenient synthetic method has been developed for the synthesis of roflumilast from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, oxidation, and N-acylation .Molecular Structure Analysis

The molecular formula for “2-(Difluoromethoxy)aniline” is CHFNO, with an average mass of 159.133 Da and a monoisotopic mass of 159.049576 Da . The molecular formula for “2-(Difluoromethoxy)benzaldehyde” is CHFO .Chemical Reactions Analysis

Difluoromethylation processes based on X–CF2H bond formation where X is C(sp), C(sp2), C(sp3), O, N, or S have been recently advanced .Physical and Chemical Properties Analysis

The physical properties of related compounds such as “2-(Difluoromethoxy)aniline” include a boiling point of 205°C .Applications De Recherche Scientifique

Analytical Chemistry Applications

A study by Hara et al. (1994) synthesized 2,2′-Dithiobis(1-amino-4,5-dimethoxybenzene) as a highly sensitive and stable fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography. This reagent reacts selectively with aromatic aldehydes, suggesting that similar compounds, including 2-(Difluoromethoxy)-4,6-dimethoxybenzaldehyde, could potentially serve as derivatization agents in analytical methodologies for the detection and quantification of specific chemical groups in complex mixtures (Hara et al., 1994).

Synthesis of Complex Molecules

Morimoto et al. (2012) investigated the mechanistic borderline of one-step hydrogen atom transfer versus stepwise Sc(3+)-coupled electron transfer from benzyl alcohol derivatives to a non-heme iron(IV)-oxo complex. This research into the oxidation mechanisms could be relevant for the development of synthetic pathways involving this compound as a substrate or intermediate (Morimoto et al., 2012).

Materials Science and Conducting Polymers

Krebs and Jensen (2003) explored the synthesis of versatile fluorine compounds for research on fluorinated materials, highlighting the potential of fluorinated benzaldehydes in the development of new materials with enhanced properties, such as conducting polymers (Krebs & Jensen, 2003).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2-(difluoromethoxy)-4,6-dimethoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O4/c1-14-6-3-8(15-2)7(5-13)9(4-6)16-10(11)12/h3-5,10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFASFISXVHQXTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC(F)F)C=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(8-Methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylic acid](/img/structure/B2876345.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2876347.png)

![1-[3-(phenylthio)pyrazin-2-yl]-N-(3,4,5-trimethoxyphenyl)piperidine-3-carboxamide](/img/structure/B2876351.png)

![3-(Bromomethyl)-3-methyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B2876354.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide](/img/structure/B2876355.png)

![3-[(3,5-dimethylphenyl)sulfonyl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2876356.png)

![1-(4-(Benzo[d]oxazol-2-yl)piperidin-1-yl)-2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone](/img/structure/B2876358.png)

![5-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1-methylpyrazole](/img/structure/B2876359.png)

![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone](/img/structure/B2876362.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2876363.png)